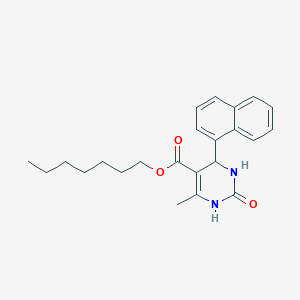![molecular formula C30H30INO4S2 B11672580 (5Z)-3-benzyl-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672580.png)
(5Z)-3-benzyl-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Die Verbindung (5Z)-3-Benzyl-5-{4-[2-(4-tert-Butylphenoxy)ethoxy]-3-iod-5-methoxybenzyliden}-2-thioxo-1,3-thiazolidin-4-on ist ein komplexes organisches Molekül, das zur Klasse der Thiazolidinone gehört. Thiazolidinone sind bekannt für ihre vielfältigen biologischen Aktivitäten, darunter antimikrobielle, entzündungshemmende und krebshemmende Eigenschaften.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (5Z)-3-Benzyl-5-{4-[2-(4-tert-Butylphenoxy)ethoxy]-3-iod-5-methoxybenzyliden}-2-thioxo-1,3-thiazolidin-4-on umfasst typischerweise mehrere Schritte, beginnend mit leicht verfügbaren Vorprodukten. Die wichtigsten Schritte sind:
Bildung des Thiazolidinonrings: Dies kann durch die Reaktion eines Thioamids mit einem α-Halogenketon unter basischen Bedingungen erreicht werden.
Einführung der Benzyliden-Gruppe: Dieser Schritt beinhaltet die Kondensation des Thiazolidinons mit einem Benzaldehyd-Derivat in Gegenwart einer Base.
Funktionalisierung der aromatischen Ringe:
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung des Synthesewegs beinhalten, um die Ausbeute zu maximieren und die Kosten zu minimieren. Dazu könnten der Einsatz von Durchflussreaktoren zur effizienten Mischung und Wärmeübertragung sowie die Entwicklung robuster Reinigungsmethoden zur Isolierung des gewünschten Produkts gehören.
Chemische Reaktionsanalyse
Reaktionstypen
(5Z)-3-Benzyl-5-{4-[2-(4-tert-Butylphenoxy)ethoxy]-3-iod-5-methoxybenzyliden}-2-thioxo-1,3-thiazolidin-4-on: kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Thioxo-Gruppe kann mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu einem Sulfon oxidiert werden.
Reduktion: Die Benzyliden-Gruppe kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid zu einer Benzyl-Gruppe reduziert werden.
Substitution: Die Iod-Gruppe kann durch andere Nucleophile (z. B. Amine, Thiole) durch nucleophile Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitution: Verschiedene Nucleophile (Amine, Thiole), häufig in Gegenwart einer Base oder eines Katalysators.
Hauptprodukte
Oxidation: Bildung von Sulfon-Derivaten.
Reduktion: Bildung von Benzyl-Derivaten.
Substitution: Bildung von substituierten Thiazolidinon-Derivaten.
Wissenschaftliche Forschungsanwendungen
(5Z)-3-Benzyl-5-{4-[2-(4-tert-Butylphenoxy)ethoxy]-3-iod-5-methoxybenzyliden}-2-thioxo-1,3-thiazolidin-4-on:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Auf seine antimikrobiellen und krebshemmenden Eigenschaften untersucht.
Medizin: Potenzieller Therapeutikum zur Behandlung von Infektionen und Krebs.
Industrie: Verwendung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften.
Wirkmechanismus
Der Wirkmechanismus von (5Z)-3-Benzyl-5-{4-[2-(4-tert-Butylphenoxy)ethoxy]-3-iod-5-methoxybenzyliden}-2-thioxo-1,3-thiazolidin-4-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann Enzyme oder Rezeptoren hemmen, die an kritischen biologischen Signalwegen beteiligt sind, was zu den beobachteten biologischen Wirkungen führt. Zum Beispiel kann es bakterielle Enzyme hemmen, was zu antimikrobiellen Aktivitäten führt, oder in die Signalwege von Krebszellen eingreifen, was zu krebshemmenden Wirkungen führt.
Analyse Chemischer Reaktionen
Types of Reactions
(5Z)-3-benzyl-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodo group can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles (amines, thiols), often in the presence of a base or catalyst.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted thiazolidinone derivatives.
Wissenschaftliche Forschungsanwendungen
(5Z)-3-benzyl-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (5Z)-3-benzyl-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interfere with cancer cell signaling pathways, resulting in anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-[(5E)-5-(3,4-Dimethoxybenzyliden)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-Naphthylacetat-Verbindung mit (Methylsulfinyl)methan .
- Ethylacetoacetat .
Einzigartigkeit
(5Z)-3-Benzyl-5-{4-[2-(4-tert-Butylphenoxy)ethoxy]-3-iod-5-methoxybenzyliden}-2-thioxo-1,3-thiazolidin-4-on: ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm eine ausgeprägte chemische Reaktivität und biologische Aktivität verleihen. Seine Struktur ermöglicht vielfältige chemische Modifikationen, was es zu einer vielseitigen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
Molekularformel |
C30H30INO4S2 |
|---|---|
Molekulargewicht |
659.6 g/mol |
IUPAC-Name |
(5Z)-3-benzyl-5-[[4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C30H30INO4S2/c1-30(2,3)22-10-12-23(13-11-22)35-14-15-36-27-24(31)16-21(17-25(27)34-4)18-26-28(33)32(29(37)38-26)19-20-8-6-5-7-9-20/h5-13,16-18H,14-15,19H2,1-4H3/b26-18- |
InChI-Schlüssel |
QPGGZBKNVOKVCH-ITYLOYPMSA-N |
Isomerische SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2I)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4)OC |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2I)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(1E)-1-phenylethylidene]propanehydrazide](/img/structure/B11672501.png)
![3-chloro-5-(furan-2-yl)-N-(2-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11672507.png)

![2-[(1-Methyl-1H-1,3-benzodiazol-2-YL)sulfanyl]-N'-[(1Z)-1-phenylethylidene]acetohydrazide](/img/structure/B11672525.png)
![ethyl (2Z)-5-[4-(dimethylamino)phenyl]-2-[3-iodo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11672529.png)
![11-(3-butoxyphenyl)-3,3-dimethyl-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11672535.png)

![[3-Chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](4-methylpiperidin-1-yl)methanone](/img/structure/B11672542.png)
![2-(4-chlorophenoxy)-N'-[(3E)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11672566.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11672574.png)
![(5Z)-5-{2-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672578.png)
![2-[2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-nitrophenyl)ethanone](/img/structure/B11672587.png)
![2-(1-Methyl-1H-pyrrol-2-YL)-N'-[(Z)-(naphthalen-1-YL)methylidene]acetohydrazide](/img/structure/B11672588.png)
